2-(1H-indol-1-yl)-1-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}ethan-1-one
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Description
This compound is a complex organic molecule that contains an indole moiety . It’s offered by Benchchem for CAS No. 2097858-87-0.
Molecular Structure Analysis
The compound contains an indole moiety, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring .Scientific Research Applications
Electrooptic Film Fabrication
The research on heterocyclic "push-pull" chromophores, including compounds related to the chemical structure of interest, underscores their importance in the fabrication of electrooptic films. These studies highlight how the molecular architecture of such compounds influences the covalent self-assembly, thin-film microstructure, and nonlinear optical response, essential for advanced optical and electrooptic applications (Facchetti et al., 2006).
Electropolymerization of Pyrrole Derivatives
Investigations into the electropolymerization of dihydrobenzodipyrrole isomers, closely related to the core structure , provide insights into the synthesis of polymeric films with significant conductivities and charge storage capabilities. Such research points to potential applications in creating conductive polymers for electronic devices (Zotti et al., 1989).
Catalytic Activity in Organic Synthesis
Studies on rare-earth metal amido complexes incorporating indolyl and pyrrolyl-functionalized ligands, similar to the structure of interest, reveal their high catalytic activity in the hydrophosphonylation of aldehydes and ketones. This research opens up avenues for efficient C-P bond formation in organic synthesis, offering a method to prepare α-hydroxy phosphonates under mild conditions with low catalyst loadings (Yang et al., 2014).
Synthesis of Ellipticine Analogues
The synthesis of ellipticine analogues, including the condensation of indole derivatives with acetyl- and propionylpyridine, demonstrates the versatility of indolyl compounds in synthesizing complex molecular architectures. This research contributes to the development of novel compounds with potential pharmacological properties (Bergman & Carlsson, 1972).
Organic Synthesis and Material Science
The organocatalytic synthesis of spiro[pyrrolidin-3,3'-oxindoles], where compounds related to the one of interest serve as key intermediates, showcases the application of such structures in the rapid synthesis of biologically active derivatives. This approach highlights the potential of these compounds in medicinal chemistry and diversity-oriented synthesis, particularly in constructing spirooxindole skeletons with high stereo- and regioselectivity (Chen et al., 2009).
properties
IUPAC Name |
2-indol-1-yl-1-[3-(2-methylpyrimidin-4-yl)oxypyrrolidin-1-yl]ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2/c1-14-20-9-6-18(21-14)25-16-8-11-23(12-16)19(24)13-22-10-7-15-4-2-3-5-17(15)22/h2-7,9-10,16H,8,11-13H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMWXTZONNCOGRC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)OC2CCN(C2)C(=O)CN3C=CC4=CC=CC=C43 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-indol-1-yl)-1-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}ethan-1-one |
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